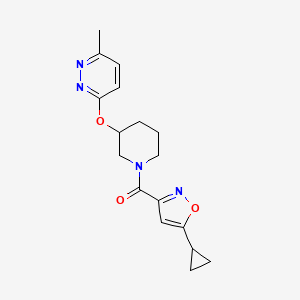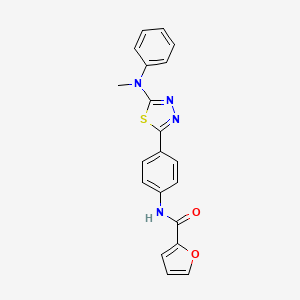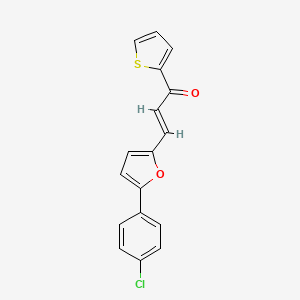
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one, also known as CP-544326, is a small molecule inhibitor that has been widely researched for its potential therapeutic applications. This compound is known to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one exerts its effects by inhibiting the activity of PKC, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is known to play a key role in the development and progression of various diseases, including cancer, diabetes, and cardiovascular diseases. By inhibiting PKC activity, this compound can modulate these disease processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of PKC activity, the modulation of insulin sensitivity and glucose uptake, the reduction of atherosclerotic plaques, and the inhibition of cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has several advantages for lab experiments, including its ability to selectively target PKC and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action and potential side effects.
Orientations Futures
There are several future directions for research on (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one, including further studies on its mechanisms of action, potential side effects, and therapeutic applications in various diseases. Additionally, research on the development of more potent and selective PKC inhibitors may lead to the discovery of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one can be synthesized using a multi-step process involving the reaction of furan-2-carboxaldehyde with 4-chlorobenzaldehyde, followed by the reaction of the resulting intermediate with thiophene-2-carbaldehyde. The final product is obtained by the reaction of the intermediate with acetylacetone.
Applications De Recherche Scientifique
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has been widely studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the PKC pathway. In diabetes, this compound has been shown to improve insulin sensitivity and glucose uptake in animal models. In cardiovascular diseases, this compound has been shown to reduce the formation of atherosclerotic plaques and improve vascular function.
Propriétés
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2S/c18-13-5-3-12(4-6-13)16-10-8-14(20-16)7-9-15(19)17-2-1-11-21-17/h1-11H/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLBVOVFSLFWKA-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


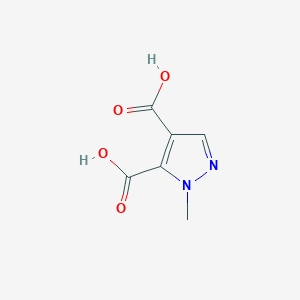
![4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B2669948.png)
![[1-(Pyridin-3-ylmethyl)cyclobutyl]methanamine](/img/structure/B2669949.png)
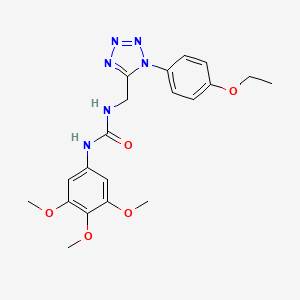
![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2669952.png)
![1-methyl-8-phenyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2669956.png)
![4-[6-(3-Carboxypropoxy)-9,10-dioxoanthracen-2-yl]oxybutanoic acid](/img/structure/B2669957.png)
![6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2669958.png)
![N-(5-chloro-2-methylphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2669959.png)
![Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2669960.png)
